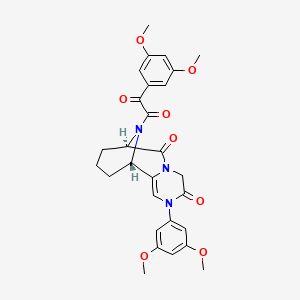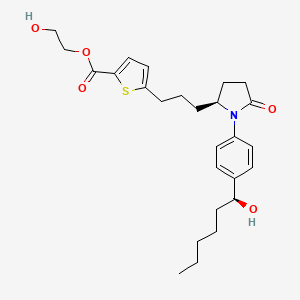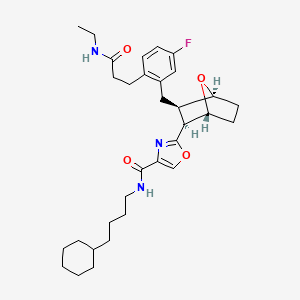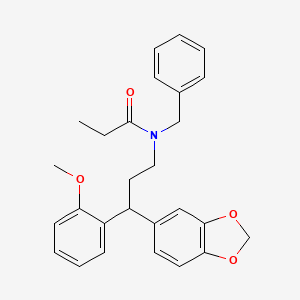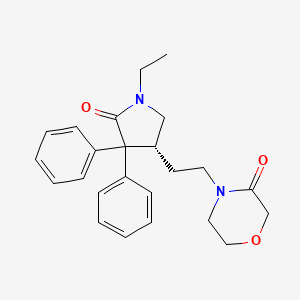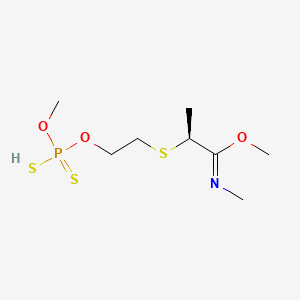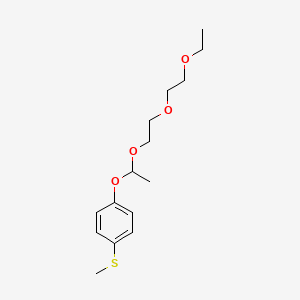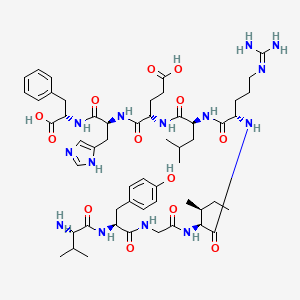
Alicdamotide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alicdamotide is a bioactive chemical.
Aplicaciones Científicas De Investigación
1. Potential in Cancer Treatment
Alisertib, a selective inhibitor of aurora kinase A, has shown promise in treating various types of advanced solid tumors, including breast cancer, small-cell lung cancer, non-small-cell lung cancer, head and neck squamous-cell carcinoma, and gastro-oesophageal adenocarcinoma. This was observed in a phase 2 study, where alisertib demonstrated a capacity to elicit partial responses in a subset of patients with these cancers, suggesting its potential as a therapeutic option in oncology (Melichar et al., 2015).
2. Insights into Aurora A Kinase Inhibition
Another study provides a comprehensive overview of alisertib's clinical development, linking its antitumor activity to the inhibition of Aurora A kinase. This research underlines the relevance of alisertib in treating various cancers like neuroblastoma, small cell lung cancer, and breast cancer, among others. It also sheds light on potential combinations of alisertib with other therapies for enhanced efficacy (Niu et al., 2015).
3. Pharmacokinetic and Pharmacodynamic Studies
Extensive studies on the pharmacokinetics and pharmacodynamics of alisertib have been conducted. A phase I study highlighted its safety, pharmacokinetic profile, and efficacy in patients with advanced solid tumors. This research also established the recommended phase II dose of alisertib, contributing to its clinical development and understanding of its interaction within the human body (Dees et al., 2012).
4. Metabolic Profiling in Cancer Patients
A metabolic profiling analysis of alisertib was conducted as part of a broader phase 1 study. This analysis helped in understanding the biotransformation pathways and metabolite profiles of alisertib in patients with advanced malignancies, providing crucial insights into the drug's metabolism and excretion, which is vital for its clinical use and risk management (Pusalkar et al., 2020).
Propiedades
Número CAS |
1201327-17-4 |
|---|---|
Fórmula molecular |
C54H80N14O13 |
Peso molecular |
1133.31 |
Nombre IUPAC |
(2S,5S,8S,11S,14S,17S,23S,26S)-5-((1H-imidazol-4-yl)methyl)-26-amino-2-benzyl-17-((S)-sec-butyl)-8-(2-carboxyethyl)-14-(3-guanidinopropyl)-23-(4-hydroxybenzyl)-11-isobutyl-27-methyl-4,7,10,13,16,19,22,25-octaoxo-3,6,9,12,15,18,21,24-octaazaoctacosanoic acid |
InChI |
InChI=1S/C54H80N14O13/c1-7-31(6)45(68-42(70)27-60-46(73)39(66-51(78)44(55)30(4)5)23-33-15-17-35(69)18-16-33)52(79)63-36(14-11-21-59-54(56)57)47(74)64-38(22-29(2)3)49(76)62-37(19-20-43(71)72)48(75)65-40(25-34-26-58-28-61-34)50(77)67-41(53(80)81)24-32-12-9-8-10-13-32/h8-10,12-13,15-18,26,28-31,36-41,44-45,69H,7,11,14,19-25,27,55H2,1-6H3,(H,58,61)(H,60,73)(H,62,76)(H,63,79)(H,64,74)(H,65,75)(H,66,78)(H,67,77)(H,68,70)(H,71,72)(H,80,81)(H4,56,57,59)/t31-,36-,37-,38-,39-,40-,41-,44-,45-/m0/s1 |
Clave InChI |
KGYAGTYEGDKXGS-YIPZSENKSA-N |
SMILES |
O=C(O)[C@H](CC1=CC=CC=C1)NC([C@H](CC2=CNC=N2)NC([C@H](CCC(O)=O)NC([C@H](CC(C)C)NC([C@H](CCCNC(N)=N)NC([C@H]([C@@H](C)CC)NC(CNC([C@H](CC3=CC=C(O)C=C3)NC([C@H](C(C)C)N)=O)=O)=O)=O)=O)=O)=O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Alicdamotide; Val-tyr-gly-ile-arg-leu-glu-his-phe; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


